molecular formula C20H16N4O5 B2550283 N-(2-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 942008-73-3

N-(2-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2550283
CAS No.: 942008-73-3
M. Wt: 392.371
InChI Key: HIXJAAGFFUDITD-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetically designed small molecule that serves as a versatile chemical scaffold for probing complex biological processes. Its core structure, which incorporates a dihydropyridinone moiety and an aryl carboxamide, is of significant interest in medicinal chemistry. This compound is primarily utilized in early-stage drug discovery research for the development of novel therapeutic agents. Researchers can employ this molecule as a key building block for designing potential enzyme inhibitors, given that similar carboxamide derivatives have demonstrated potent inhibitory activity against various enzymatic targets, such as acid ceramidase (Bach, A. et al., J. Med. Chem., 2015) . Furthermore, structural analogs based on the dihydropyridinone core have shown promising anti-inflammatory properties by effectively inhibiting the release of proinflammatory cytokines like IL-6 and TNF-α, and suppressing the NF-κB signaling pathway (Yang, J. et al., Eur. J. Med. Chem., 2023) . The presence of the 3-nitrobenzyl group also provides a handle for further chemical modification, making it a valuable intermediate for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5/c21-18(25)15-7-1-2-9-17(15)22-19(26)16-8-4-10-23(20(16)27)12-13-5-3-6-14(11-13)24(28)29/h1-11H,12H2,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXJAAGFFUDITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the class of 2-oxo-1,2-dihydropyridines. With a molecular formula of C20H16N4O5 and a molecular weight of 392.371 g/mol, this compound has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics.

Structural Characteristics

The compound features a complex structure with the following characteristics:

  • Dihydropyridine Core : This is crucial for its biological activity.
  • Carbamoyl and Nitro Substituents : These functional groups enhance its reactivity and interaction with biological targets.

Research indicates that this compound exhibits significant biological activity primarily through its role as an inhibitor of protein kinases, particularly phosphoinositide-dependent kinase 1 (PDK1). PDK1 is integral to various signaling pathways that regulate cell growth and survival, making this compound a potential candidate for cancer treatment.

Anticancer Properties

In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. The mechanism likely involves the disruption of key signaling pathways associated with tumorigenesis. For instance, molecular docking studies have shown promising interactions between this compound and targets involved in cancer progression .

Comparative Biological Activity

To better understand the unique properties of this compound, we can compare it with other compounds in its class:

Compound NameStructure SimilaritiesUnique Features
5-nitro-2-oxo-1,2-dihydropyridine-3-carboxamideContains a nitro group and dihydropyridine coreLacks carbamoylphenyl substituent
N-(3-acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridineShares dihydropyridine frameworkDifferent substituents leading to altered activity
N-(4-methylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridineSimilar core structureVariation in phenyl substitution affects binding properties

The unique combination of functional groups in this compound enhances its biological activity compared to other derivatives.

In Vitro Studies

Recent studies have utilized various cell lines to assess the anticancer efficacy of this compound. For example:

  • Cell Lines Used : Research has been conducted on human colon cancer (HT29) and prostate cancer (DU145) cell lines.
  • Methodology : The MTT assay was employed to evaluate cell viability and cytotoxicity.

Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an effective anticancer agent.

Molecular Docking Studies

Molecular docking studies using software tools have provided insights into the binding affinity of this compound with PDK1. The binding interactions were characterized by favorable energies and specific amino acid interactions that are critical for inhibitory activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, emphasizing substituent effects, physicochemical properties, and functional implications:

Compound Name Key Substituents Electronic Effects Structural Features Functional Insights
N-(2-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Target Compound) 3-Nitrobenzyl, 2-carbamoylphenyl Strong electron-withdrawing (NO₂), H-bond donor Near-planar conformation due to π-conjugation; intramolecular N–H⋯O hydrogen bonding Potential for redox activity (nitro group) and biological targeting (carbamoyl moiety)
(E)-4-hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide (6d) 4-Nitrostyryl, 4-nitrophenyl, hydroxyl Dual nitro groups; hydroxyl H-bond donor Extended π-conjugation; thermal dimerization observed Thermal stability concerns; possible use in polymer/supramolecular chemistry
N-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Trifluoromethylbenzyl, 2,4-dimethoxyphenyl Electron-withdrawing (CF₃), electron-donating (OCH₃) Enhanced lipophilicity (CF₃, OCH₃); steric bulk from trifluoromethyl Likely improved metabolic stability; agrochemical applications (e.g., fungicides)
N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Bromo-2-methylphenyl Moderate electron-withdrawing (Br) Near-planar conformation (dihedral angle: 8.38°); centrosymmetric dimerization via H-bonds Bromine enhances halogen bonding; structural mimicry of chlorinated analogs
N-(4'-chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4'-Chlorobiphenyl Electron-withdrawing (Cl), extended aromaticity Biphenyl system increases steric bulk and π-stacking potential Potential for DNA intercalation or enzyme inhibition (e.g., kinase targets)

Key Findings from Comparative Analysis:

Carbamoyl vs. Methoxy Substituents: The carbamoyl group (target compound) offers dual hydrogen-bonding capacity, unlike the methoxy groups in ’s derivative, which prioritize lipophilicity over polar interactions .

Conformational and Crystallographic Insights :

  • The near-planar conformation observed in the target compound (inferred from analogs like ) facilitates π-π stacking and intermolecular hydrogen bonding, critical for crystal packing or target binding .
  • Dimerization Trends : Compounds with halogen or nitro substituents (e.g., , d) exhibit dimerization via hydrogen bonds or halogen interactions, suggesting solid-state stability but possible solubility limitations .

Functional Implications :

  • Nitro Group Dynamics : The nitro group in the target compound and 6d () may serve as a redox-active moiety, relevant in prodrug activation or catalytic applications .
  • Trifluoromethyl Utility : ’s derivative highlights the role of CF₃ in agrochemicals (e.g., Boscalid analogs), suggesting the target compound’s nitro group could similarly enhance pesticidal or antimicrobial activity .

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